molecular formula C7H6BrClO2S B1528446 2-Bromo-1-chloro-4-(methylsulfonyl)benzene CAS No. 918350-18-2

2-Bromo-1-chloro-4-(methylsulfonyl)benzene

Cat. No. B1528446
CAS RN: 918350-18-2
M. Wt: 269.54 g/mol
InChI Key: YBOJFMIMXWZZNC-UHFFFAOYSA-N
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Description

“2-Bromo-1-chloro-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C7H6BrClO2S . It has an average mass of 269.543 Da and a monoisotopic mass of 267.896027 Da .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “this compound” often involves multistep reactions . The order of reactions is critical to the success of the overall scheme . For example, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a sulfonyl group can be introduced by reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromine, chlorine, and a methylsulfonyl group . The positions of these substituents on the benzene ring can be determined by various spectroscopic techniques .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 382.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 52.7±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 159.3±3.0 cm3 .

Scientific Research Applications

Novel Catalysts and Reagents in Organic Synthesis

A study describes the synthesis of a novel N-bromo sulfonamide reagent used as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This methodology highlights the utility of bromo and chloro substituted sulfonamide reagents in facilitating complex organic reactions, offering advantages such as high yields, short reaction times, and clean workup processes (Khazaei et al., 2014).

Advanced Materials for Fuel Cell Applications

Research on locally and densely sulfonated poly(ether sulfone)s for fuel cell applications illustrates the role of sulfonated aromatic compounds in creating efficient proton exchange membranes. These materials, prepared through the nucleophilic substitution of dichlorodiphenylsulfone, show significant potential in enhancing fuel cell performance by providing tough, flexible, and transparent membranes capable of efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).

Synthesis of Benzothiazines and Benzimidazoles

The reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes under palladium catalysis leads to the formation of 1,2-benzothiazines and 1,2-benzoisothiazoles. This process demonstrates the utility of bromo-substituted reagents in the selective synthesis of heterocyclic compounds, which are valuable in various chemical and pharmaceutical applications (Harmata et al., 2005).

Green Chemistry Applications

In the field of green chemistry, bromo and chloro substituted compounds are used in the extraction and oxidative desulfurization of diesel fuel, catalyzed by Brønsted acidic ionic liquids. This application not only demonstrates the role of such compounds in environmental remediation but also emphasizes their importance in developing sustainable chemical processes (Gao et al., 2010).

Antimicrobial Activity Studies

Research into the synthesis and antimicrobial activity of 1,2-benzothiazine derivatives, involving the chlorosulfonation of chalcones followed by reaction with bromine, showcases the potential of bromo and chloro substituted sulfones in the development of new antimicrobial agents. This study highlights the importance of such compounds in the ongoing search for effective treatments against resistant bacterial strains (Patel et al., 2016).

Mechanism of Action

Safety and Hazards

As with any chemical, handling “2-Bromo-1-chloro-4-(methylsulfonyl)benzene” requires appropriate safety measures. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “2-Bromo-1-chloro-4-(methylsulfonyl)benzene” could involve its use in the synthesis of more complex organic compounds. Its reactivity and the presence of multiple functional groups make it a versatile starting material for various organic reactions .

properties

IUPAC Name

2-bromo-1-chloro-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOJFMIMXWZZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731355
Record name 2-Bromo-1-chloro-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918350-18-2
Record name 2-Bromo-1-chloro-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of 2-chloro-5-methanesulfonyl-aniline (4.50 g, 21.9 mmol) in 48% HBr (12 mL) at 0° C. was added dropwise a solution of sodium nitrite (2.28 g, 33 mmol) in H2O (8 mL) at such a rate that the temperature never exceeds 5° C. The resulting yellow mixture was allowed to stir 20 min at 0° C. and then charged with copper(I) bromide (3.3 g, 23 mmol). After 30 min the resulting mixture was extracted with EtOAc (2×100 mL) and the combined extracts were washed successively with satd NH4Cl, 3N HCl and brine, then dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (silica, EtOAc/Hex, 0:100 to 50:50) to give the title compound (4.92 g, 83%) as a white solid. GC-MS (EI): 268, 270.
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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